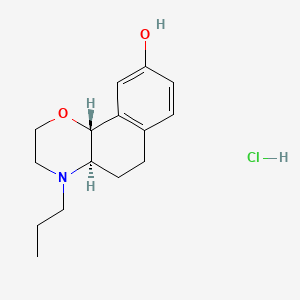

盐酸那沙戈利

描述

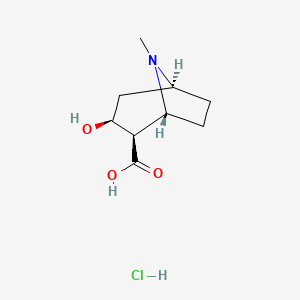

Naxagolide Hydrochloride is a chemical compound with the molecular formula C15 H21 N O2 . Cl H and a molecular weight of 283.79 . It is a dopamine D2/D3-receptor agonist . It was studied for the treatment of patients with Parkinson’s disease, but further study was discontinued .

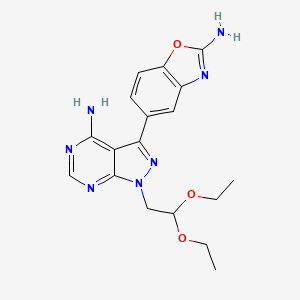

Molecular Structure Analysis

The molecular structure of Naxagolide Hydrochloride is characterized by the presence of a naphthoxazine compound with selective D-2 dopamine receptor agonism . The molecular formula is C15 H21 N O2 . Cl H .

Physical And Chemical Properties Analysis

Naxagolide Hydrochloride has a molecular weight of 283.79 . The compound is neat in its product format . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

科学研究应用

纳米颗粒药物递送:一项关于白蛋白结合型紫杉醇(nab-紫杉醇;Abraxane)的研究,重点介绍了在化疗中使用蛋白质纳米颗粒作为药物载体。该技术通过利用自然途径,将更多量的药物递送至肿瘤,同时避免了溶剂基制剂的毒性 (Hawkins, Soon-Shiong, & Desai, 2008)。

阿片受体拮抗剂和自伤:对盐酸纳洛酮和盐酸纳曲酮的研究考察了它们对一名自闭症和智障个体自伤的影响。研究发现,纳曲酮治疗显著减少了自伤 (Barrett, Feinstein, & Hole, 1989)。

盐酸多巴酚胺的药理学:一篇关于盐酸多巴酚胺的论文,该药物用于低心脏输出状态的急性管理,讨论了其药理特性。该化合物充当多巴胺受体激动剂,并具有降低后负荷的特性 (Smith & O'Connor, 1988)。

纳曲酮在眼科中的应用:另一项研究重点关注盐酸纳曲酮,这是一种用于治疗眼表疾病的眼科创新药物。该研究旨在开发原位眼膜,以增强 NTX 的化学稳定性和改善其眼耐受性 (Abdelkader, Pierscionek, & Alany, 2014)。

作用机制

Target of Action

Naxagolide hydrochloride is primarily an agonist of the D2 dopamine receptor . The D2 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in the dopaminergic system .

Mode of Action

As a D2 receptor agonist, naxagolide hydrochloride binds to the D2 receptors, mimicking the action of dopamine. This binding stimulates the receptor, leading to a series of intracellular events .

Biochemical Pathways

The activation of D2 receptors by naxagolide hydrochloride can influence several biochemical pathways. These pathways are primarily involved in the regulation of motor control, reward, and reinforcement, which are functions typically associated with the dopaminergic system .

Pharmacokinetics

It is known that the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability

Result of Action

The activation of D2 receptors by naxagolide hydrochloride can lead to various molecular and cellular effects. These effects are primarily related to the functions of the dopaminergic system, including motor control and reward processing .

Action Environment

The action, efficacy, and stability of naxagolide hydrochloride can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and lifestyle .

属性

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naxagolide hydrochloride | |

CAS RN |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)

![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)